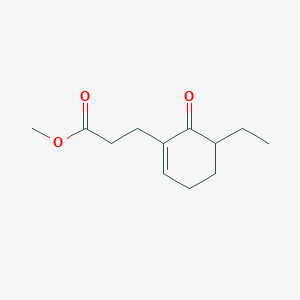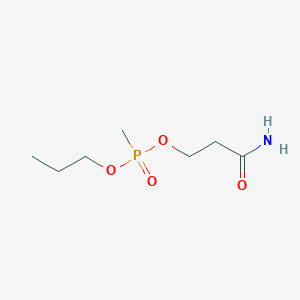![molecular formula C32H25N7O B14587020 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 61038-85-5](/img/structure/B14587020.png)
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to a pyrimidine ring through a hydrazinylidene bridge, with three aniline groups attached to the pyrimidine ring. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one typically involves multiple steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction involving a suitable precursor such as 2,4,6-trichloropyrimidine and aniline. This reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures.
-
Hydrazinylidene Bridge Formation: : The hydrazinylidene bridge is formed by reacting the pyrimidine derivative with hydrazine hydrate. This step requires careful control of reaction conditions to ensure the formation of the desired hydrazinylidene linkage.
-
Coupling with Naphthalene Core: : The final step involves coupling the hydrazinylidene-pyrimidine intermediate with a naphthalene derivative. This can be achieved through a condensation reaction in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aniline rings.
Applications De Recherche Scientifique
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]benzene-1(3H)-one: Similar structure but with a benzene core instead of naphthalene.
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]anthracene-2(3H)-one: Similar structure but with an anthracene core instead of naphthalene.
Uniqueness
3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity and applications in various fields.
Propriétés
Numéro CAS |
61038-85-5 |
|---|---|
Formule moléculaire |
C32H25N7O |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
3-[(2,4,6-trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H25N7O/c40-28-21-23-13-11-10-12-22(23)20-27(28)38-39-29-30(33-24-14-4-1-5-15-24)36-32(35-26-18-8-3-9-19-26)37-31(29)34-25-16-6-2-7-17-25/h1-21,39H,(H3,33,34,35,36,37) |
Clé InChI |
RYOVFXPMUFGDAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)NN=C5C=C6C=CC=CC6=CC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


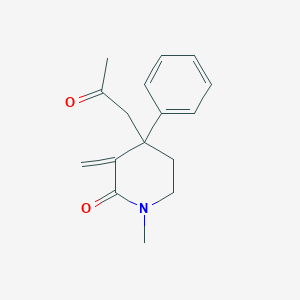
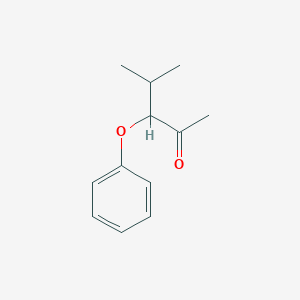

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
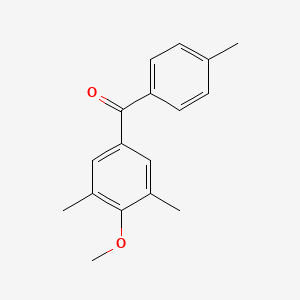
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
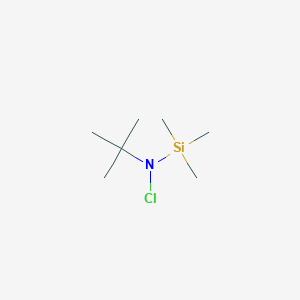
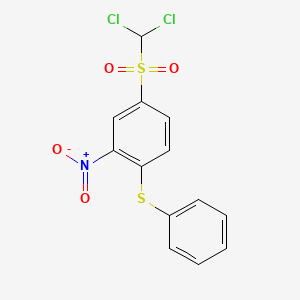

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
